molecular formula C17H16BrFO B1343511 4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone CAS No. 898755-10-7

4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1343511
CAS RN: 898755-10-7
M. Wt: 335.2 g/mol
InChI Key: BRCQOBJYAYNQKY-UHFFFAOYSA-N
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Description

4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone, also known as Flephedrone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. Flephedrone is a designer drug and is similar in structure to other synthetic cathinones such as Mephedrone and Methylone. Flephedrone has been used as a recreational drug due to its stimulant effects. However,

Scientific Research Applications

Electrophilic Substitution and Rearrangement

Research has explored the dynamics of electrophilic substitution and rearrangement involving brominated and dimethylphenol compounds. For instance, the study of bromination reactions of dimethylphenols has led to insights into the production of various brominated phenolic derivatives, which are essential in understanding the reactivity and potential applications of such compounds in synthetic chemistry (Brittain et al., 1982).

Phase Transfer Catalyzed Polymerization

The phase transfer catalyzed (PTC) polymerization of brominated dimethylphenols, such as 4-bromo-2,6-dimethylphenol, in the presence of various initiators and comonomers, has been a subject of research. These studies provide insights into the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights, offering potential applications in the development of polymeric materials with specific properties (Percec & Wang, 1991).

Interaction with Micellar Systems

Investigations into the binding of phenolic compounds, including brominated and dimethylphenols, to micellar systems like cetyltrimethylammonium chloride (CTAC) have been conducted. These studies are crucial for understanding the interactions of such compounds with biological membranes and could have implications in the fields of drug delivery and biochemistry (Senz & Gsponer, 1994).

Analytical and Detection Methods

Research on the conversion of bromophenols, including those derived from brominated dimethylphenols, into detectable derivatives for analytical purposes has been explored. These methods are essential for the detection and quantification of such compounds in various matrices, which is crucial for environmental monitoring and chemical analysis (Mishra et al., 2001).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCQOBJYAYNQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644804
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one

CAS RN

898755-10-7
Record name 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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